Pleconaril-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

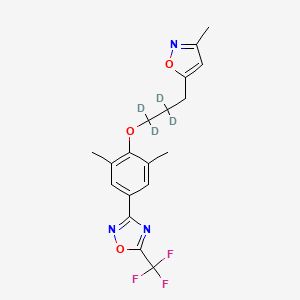

Molecular Formula |

C18H18F3N3O3 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

3-[3,5-dimethyl-4-[1,1,2,2-tetradeuterio-3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3/i4D2,6D2 |

InChI Key |

KQOXLKOJHVFTRN-WVTKESLNSA-N |

Isomeric SMILES |

[2H]C([2H])(CC1=CC(=NO1)C)C([2H])([2H])OC2=C(C=C(C=C2C)C3=NOC(=N3)C(F)(F)F)C |

Canonical SMILES |

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Pleconaril-d4 discovery and synthesis background

An In-Depth Technical Guide to the Discovery and Synthesis of Pleconaril-d4

Abstract

Pleconaril is a well-characterized, orally active antiviral compound with broad-spectrum activity against picornaviruses, including enteroviruses and rhinoviruses.[1][2] Despite promising clinical data, its development was hampered by safety concerns, notably the induction of cytochrome P-450 3A enzymes.[3][4] This has led to continued research into derivatives with improved properties. The strategic replacement of hydrogen with deuterium atoms is a recognized medicinal chemistry strategy to enhance the pharmacokinetic and/or toxicity profiles of drugs.[5] this compound, a deuterated analog of the parent compound, has been synthesized and utilized primarily as a stable isotope-labeled internal standard for robust pharmacokinetic analysis. This guide provides a comprehensive overview of the discovery of Pleconaril, the rationale for deuteration, the synthesis background, and the application of this compound.

Pleconaril: The Parent Compound

Discovery and Development History

Originally developed by Sanofi-Aventis and later advanced by ViroPharma and Schering-Plough, Pleconaril (Picovir) was designed to combat picornavirus infections, which are responsible for a majority of human viral diseases, including the common cold and more severe conditions like meningitis and myocarditis.[1][2] After a New Drug Application was submitted in 2001, the U.S. Food and Drug Administration (FDA) did not grant approval, citing concerns over drug-drug interactions stemming from its induction of the CYP3A enzyme system.[3][4]

Mechanism of Action

Pleconaril is a viral capsid inhibitor.[3] It inserts into a hydrophobic pocket within the Viral Protein 1 (VP1) of the picornavirus capsid.[1][6] This binding event stabilizes the capsid, leading to two primary antiviral effects:

-

In Rhinoviruses: It prevents the virus from attaching to the host cell receptor.[1]

-

In Enteroviruses: It prevents the uncoating process, where the virus would normally release its RNA genome into the host cell for replication.[1][6]

By locking the capsid in a rigid conformation, Pleconaril effectively halts the viral infection cycle before it can begin.[2]

The Rationale for Deuteration

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) can significantly alter a drug's metabolic profile. This is due to the kinetic isotope effect (KIE).[] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes (like the cytochrome P450 family) to break the C-D bond.

This modification can lead to several therapeutic advantages:

-

Improved Metabolic Stability: A decreased rate of metabolism.[8]

-

Longer Half-Life: The drug remains in the body for a longer duration, potentially allowing for less frequent dosing.[9]

-

Reduced Toxic Metabolites: If a metabolic pathway leading to a toxic byproduct is slowed, the drug's safety profile can be improved.[8]

-

Increased Efficacy: Higher plasma concentrations can be maintained for longer periods.

This compound: Synthesis and Application

Synthesis Background

While the precise, published synthesis of this compound is not widely available, a general pathway can be inferred from known syntheses of Pleconaril and its analogs.[10][11] A common route involves the etherification of a substituted phenol with an alkyl halide, followed by the formation of the 1,2,4-oxadiazole ring.

A plausible synthesis for this compound would involve using a deuterated precursor. Given that this compound has a mass shift of +4 amu compared to Pleconaril (m/z 386.4 vs 382.4), the deuterium atoms are likely located on the methyl groups of the central phenyl ring (d3+d3 would be d6) or, more plausibly, on the propyl chain linking the phenyl and isoxazole moieties, which is a site of potential metabolism.

Application as an Internal Standard

The primary documented use of this compound is as an internal standard (IS) in pharmacokinetic studies.[12] In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard is chemically identical to the analyte but has a different mass. This allows for precise quantification by correcting for variations during sample preparation and analysis. This compound is ideal for this purpose as it co-elutes with Pleconaril but is easily distinguished by its higher mass-to-charge ratio (m/z).

Quantitative Data

Pharmacokinetic Parameters of Pleconaril

The pharmacokinetics of Pleconaril have been studied in various populations. Co-administration with food significantly increases its bioavailability.[13]

| Parameter | Neonates (5.0 mg/kg)[14] | Children (2-12 yrs, 5 mg/kg)[15] | Adults (200 mg, Fasting)[13] | Adults (200 mg, Fed)[13] |

| Cmax (ng/mL) | 686.7 | 1,272.5 ± 622.1 | 460 ± 300 | 1,140 ± 580 |

| Tmax (h) | - | 4.1 ± 1.5 | - | - |

| AUC (ng·h/mL) | 5,162.6 | 8,131.2 ± 3,411.8 | 4,080 ± 2,740 | 9,080 ± 3,230 |

| Elimination Half-Life (h) | 4.6 | 5.7 | - | - |

| Apparent Clearance (L/h/kg) | 1.3 | 0.81 ± 0.86 | - | - |

Table 1: Summary of Pleconaril Pharmacokinetic Parameters across different populations.

Clinical Efficacy of Pleconaril

Clinical trials demonstrated that Pleconaril offered a modest but statistically significant benefit in treating the common cold caused by picornaviruses.

| Trial Outcome | Pleconaril Group | Placebo Group | P-value | Citation |

| Median Time to Illness Alleviation | Reduced by 1 day | - | < .001 | [16] |

| Median Time to 50% Symptom Reduction | 3.5 days | 4.5 days | 0.038 | [17] |

| Reduction in Tissues Used | 20% reduction | - | - | [17] |

| Reduction in Sleep Disturbance | 16% reduction | - | - | [17] |

| Neonatal Sepsis (Mortality, ITT) | 23% (10/43) | 44% (8/18) | 0.02 | [12] |

Table 2: Summary of Key Clinical Trial Results for Oral Pleconaril.

Experimental Protocols

Protocol: Pharmacokinetic Analysis via LC-MS/MS

This protocol is based on the methodology used in a clinical trial for neonatal enterovirus sepsis, where this compound served as the internal standard.[12]

1. Sample Preparation: a. To a 20 µL aliquot of human plasma, add the internal standard, this compound. b. Perform protein precipitation by adding acetonitrile. c. Centrifuge the sample to pellet the precipitated proteins. d. Dilute the resulting supernatant with 50% acetonitrile for analysis.

2. Chromatographic Separation: a. System: Reversed-phase high-performance liquid chromatography (HPLC). b. Column: XBridge™ C18 analytical column (2.1 × 50 mm, 3.5 µm). c. Mobile Phase: Isocratic elution with a binary mobile phase consisting of 0.2% formic acid and acetonitrile (20/80 v/v).

3. Mass Spectrometric Detection: a. System: Triple quadrupole mass spectrometer. b. Mode: Multiple Reaction Monitoring (MRM). c. Ionization: Positive ion mode, monitoring for protonated molecular ions [M+H]⁺. d. MRM Transitions:

- Pleconaril: m/z 382.4 > 54.1

- This compound (IS): m/z 386.4 > 128.0

4. Quantification: a. Generate a calibration curve using known concentrations of Pleconaril, typically linear over a range of 5–5000 ng/mL. b. Calculate the ratio of the peak area of Pleconaril to the peak area of this compound in the unknown samples. c. Determine the concentration of Pleconaril in the samples by interpolating from the calibration curve.

Protocol: In Vitro Antiviral Activity Assay (General)

This is a generalized protocol for assessing the antiviral efficacy of compounds like Pleconaril against picornaviruses in cell culture.

1. Cell Culture: a. Maintain a suitable host cell line (e.g., HeLa cells for rhinoviruses) in appropriate growth medium. b. Seed cells into 96-well plates and grow to confluence.

2. Compound Preparation: a. Prepare a stock solution of the test compound (e.g., Pleconaril) in a suitable solvent (e.g., DMSO). b. Create a series of dilutions of the compound in cell culture medium to test a range of concentrations.

3. Viral Infection: a. Wash the confluent cell monolayers. b. Add the diluted compound to the wells. c. Infect the cells with a known titer of the target virus (e.g., Rhinovirus 14). d. Include control wells: virus-only (no compound) and cell-only (no virus, no compound).

4. Incubation: a. Incubate the plates at the optimal temperature for viral replication (e.g., 33-37°C) for a period sufficient to observe cytopathic effect (CPE) in the virus-only controls (typically 2-4 days).

5. Assessment of Efficacy: a. Observe the wells under a microscope and score for the inhibition of viral CPE. b. Alternatively, use a quantitative method like an MTS or crystal violet assay to measure cell viability. The amount of colorimetric signal is proportional to the number of living cells protected from the virus by the compound.

6. Data Analysis: a. Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50%. b. Separately, determine the 50% cytotoxic concentration (CC₅₀) of the compound on uninfected cells to assess its toxicity. c. Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀) as a measure of the compound's therapeutic window.

Conclusion

Pleconaril remains a significant compound in antiviral research due to its well-defined mechanism of action. While the parent drug did not achieve regulatory approval, it serves as a critical scaffold for the development of new antipicornaviral agents. The synthesis and use of this compound highlight a key tool in modern drug development: the application of stable isotope-labeled analogs for precise pharmacokinetic assessments. Furthermore, the principles of deuteration suggest that this compound, or other strategically deuterated versions, could potentially be revisited as therapeutic candidates themselves, offering a pathway to overcome the metabolic liabilities of the original molecule.

References

- 1. Pleconaril - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. youtube.com [youtube.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pleconaril | C18H18F3N3O3 | CID 1684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterated drug - Wikipedia [en.wikipedia.org]

- 10. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Randomized, Double-Blind, Placebo-Controlled Trial of Pleconaril for the Treatment of Neonates With Enterovirus Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single-Dose Pharmacokinetics of a Pleconaril (VP63843) Oral Solution and Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single dose pharmacokinetics of pleconaril in neonates. Pediatric Pharmacology Research Unit Network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Single-Dose Pharmacokinetics of a Pleconaril (VP63843) Oral Solution in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy and Safety of Oral Pleconaril for Treatment of Colds Due to Picornaviruses in Adults: Results of 2 Double-Blind, Randomized, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oral pleconaril treatment of picornavirus-associated viral respiratory illness in adults: efficacy and tolerability in phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleconaril is a broad-spectrum antipicornaviral agent that exhibits potent activity against a wide range of rhinoviruses and enteroviruses, the causative agents of the common cold and other serious illnesses. This technical guide provides an in-depth analysis of the molecular mechanisms by which Pleconaril exerts its antiviral effects. It details the drug's interaction with the viral capsid, the conformational changes it induces, and the subsequent inhibition of viral uncoating, a critical step in the picornavirus life cycle. This document also presents quantitative data on Pleconaril's antiviral activity, detailed experimental methodologies for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Picornaviruses are a large and diverse family of small, non-enveloped, positive-sense single-stranded RNA viruses. They are responsible for a wide array of human and animal diseases. Notable human pathogens within this family include rhinoviruses, the primary cause of the common cold, and enteroviruses, which can cause illnesses ranging from mild respiratory infections to severe and life-threatening conditions such as meningitis, encephalitis, and poliomyelitis. The high prevalence and significant morbidity associated with picornavirus infections underscore the need for effective antiviral therapies.

Pleconaril emerged as a promising candidate in the development of antipicornaviral drugs. It is a small, orally bioavailable molecule that acts as a capsid-binding agent. This guide delves into the specific and intricate mechanism of action of Pleconaril, providing a comprehensive resource for researchers and professionals in the field of virology and drug development.

The Molecular Target: The VP1 Hydrophobic Pocket

The primary target of Pleconaril is a hydrophobic pocket located within the viral protein 1 (VP1) of the picornavirus capsid[1]. This pocket is a conserved feature among many picornaviruses, which explains the broad-spectrum activity of the drug[2].

The picornavirus capsid is an icosahedral shell composed of 60 protomers, each consisting of four viral proteins: VP1, VP2, VP3, and VP4. The VP1, VP2, and VP3 proteins form the external surface of the virion, while VP4 is located on the interior. The hydrophobic pocket in VP1 is situated beneath the "canyon," a depression on the viral surface that is often the site of receptor binding.

Mechanism of Action: Capsid Stabilization and Inhibition of Uncoating

Pleconaril's antiviral activity stems from its ability to bind to the hydrophobic pocket in VP1 and stabilize the viral capsid[1][3]. This stabilization prevents the conformational changes that are necessary for the virus to release its RNA genome into the host cell cytoplasm, a process known as uncoating.

The binding of Pleconaril within the hydrophobic pocket has several key consequences:

-

Increased Rigidity: The presence of the drug molecule within the pocket makes the capsid more rigid and less flexible[3].

-

Inhibition of Conformational Changes: The stabilized capsid is unable to undergo the dynamic conformational shifts that are triggered by receptor binding and are essential for uncoating.

-

Prevention of RNA Release: By locking the capsid in a stable conformation, Pleconaril effectively blocks the release of the viral RNA, thereby halting the replication cycle at an early stage[1].

-

Inhibition of Attachment (in some serotypes): In some picornavirus serotypes, the binding of Pleconaril can also interfere with the virus's ability to attach to host cell receptors[1].

The following diagram illustrates the logical workflow of Pleconaril's mechanism of action:

Quantitative Data on Antiviral Activity

The antiviral potency of Pleconaril has been extensively evaluated against a wide range of picornavirus serotypes. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit viral replication or protect cells from virus-induced cytopathic effect by 50%, respectively.

Table 1: In Vitro Antiviral Activity of Pleconaril against Prototypic Enterovirus Strains

| Virus Serotype | Cell Line | IC50 (µM) |

| Coxsackievirus A9 | HeLa | 0.04 |

| Coxsackievirus A16 | HeLa | 0.09 |

| Coxsackievirus A21 | HeLa | 0.02 |

| Coxsackievirus B1 | HeLa | 0.03 |

| Coxsackievirus B2 | HeLa | 0.02 |

| Coxsackievirus B3 | HeLa | 0.03 |

| Coxsackievirus B4 | HeLa | 0.02 |

| Coxsackievirus B5 | HeLa | 0.02 |

| Echovirus 6 | HeLa | 0.04 |

| Echovirus 7 | HeLa | 0.03 |

| Echovirus 9 | HeLa | 0.03 |

| Echovirus 11 | HeLa | 0.02 |

| Enterovirus 70 | HeLa | 0.03 |

| Enterovirus 71 | RD | 1.05 |

| Poliovirus 1 | HeLa | 0.06 |

| Poliovirus 2 | HeLa | 0.04 |

| Poliovirus 3 | HeLa | 0.05 |

Data compiled from Pevear et al., 1999.[3]

Table 2: In Vitro Antiviral Activity of Pleconaril against Human Rhinovirus (HRV) Isolates

| Virus Group | Number of Isolates | Median EC50 (µg/mL) | EC50 Range (µg/mL) |

| Clinical HRV Isolates | 46 | 0.07 | <0.01 - >1 |

Data compiled from Kaiser et al., 2000.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Pleconaril.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of an antiviral compound required to protect a cell monolayer from the destructive effects of a virus.

Materials:

-

96-well tissue culture plates

-

HeLa or other susceptible cell lines (e.g., RD, LLC-MK2D)

-

Cell culture medium (e.g., MEM with 5% FBS)

-

Picornavirus stock of known titer

-

Pleconaril stock solution (in DMSO)

-

MTT dye solution (for quantitative analysis) or crystal violet stain (for microscopic analysis)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed 96-well plates with a suspension of the chosen cell line at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2.8 x 10^4 cells/well for HeLa cells). Incubate the plates at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Dilution: Prepare serial twofold dilutions of Pleconaril in cell culture medium. The final DMSO concentration should be kept low (e.g., ≤0.25%) to avoid cytotoxicity.

-

Virus Infection: Remove the growth medium from the cell monolayers and infect the cells with a dilution of the virus that will cause complete CPE in the virus control wells within 3 days. A typical multiplicity of infection (MOI) is between 0.01 and 0.1.

-

Drug Addition: Immediately after adding the virus, add the diluted Pleconaril solutions to the respective wells. Include virus control wells (cells + virus, no drug) and cell control wells (cells only, no virus or drug).

-

Incubation: Incubate the plates for 3 days at the optimal temperature for the specific virus (e.g., 33°C for rhinoviruses, 37°C for enteroviruses) in a humidified CO2 incubator.

-

Quantification of CPE:

-

Microscopic Method: Observe the plates under an inverted microscope and score the degree of CPE in each well. The EC50 is the concentration of the drug that protects 50% of the cell monolayer from virus-induced CPE.

-

MTT Method: Remove the medium and add MTT solution to each well. After incubation, solubilize the formazan crystals and measure the absorbance at 570 nm. The EC50 is calculated as the drug concentration that results in a 50% reduction in the virus-induced loss of cell viability.

-

The following diagram illustrates the experimental workflow for a CPE inhibition assay:

Radiolabeled Drug Binding Assay

This assay directly measures the binding of a radiolabeled compound to its target, in this case, the picornavirus capsid.

Materials:

-

Purified picornavirus particles

-

Radiolabeled Pleconaril (e.g., [3H]Pleconaril)

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

Unlabeled Pleconaril (for competition experiments)

-

Size-exclusion chromatography columns (e.g., Sephadex G-50) or filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine a fixed amount of purified virus with increasing concentrations of radiolabeled Pleconaril in binding buffer. For competition assays, a fixed concentration of radiolabeled Pleconaril is used in the presence of increasing concentrations of unlabeled Pleconaril.

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the virus-bound radioligand from the unbound radioligand using one of the following methods:

-

Size-Exclusion Chromatography: Pass the reaction mixture through a spin column packed with a size-exclusion resin. The large virus particles with bound ligand will elute in the void volume, while the small, unbound ligand molecules will be retained in the resin.

-

Filtration: Filter the reaction mixture through a membrane that retains the virus particles but allows the unbound ligand to pass through.

-

-

Quantification: Collect the fractions containing the bound ligand and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the free radioligand concentration. For saturation binding experiments, this will yield the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition experiments, the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined, from which the inhibition constant (Ki) can be calculated.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique used to determine the three-dimensional structure of biological macromolecules, including virus-drug complexes, at near-atomic resolution.

General Methodology:

-

Sample Preparation:

-

Mix purified picornavirus particles with a saturating concentration of Pleconaril.

-

Apply a small volume of the virus-drug complex solution to a cryo-EM grid.

-

Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the native structure of the complex.

-

-

Data Collection:

-

Load the vitrified grid into a transmission electron microscope equipped with a cryo-stage.

-

Collect a large dataset of two-dimensional projection images of the virus-drug complexes at different orientations.

-

-

Image Processing and 3D Reconstruction:

-

Use specialized software to select individual particle images from the micrographs.

-

Align and classify the particle images to group them by orientation.

-

Reconstruct a three-dimensional map of the virus-drug complex from the classified 2D images.

-

-

Model Building and Analysis:

-

Fit an atomic model of the viral capsid proteins and the Pleconaril molecule into the cryo-EM density map.

-

Analyze the structure to identify the precise binding site of Pleconaril and the conformational changes induced in the viral capsid.

-

Resistance to Pleconaril

The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. Resistance to Pleconaril is primarily associated with specific amino acid substitutions in the VP1 hydrophobic pocket, which reduce the binding affinity of the drug.

Key Amino Acid Residues and Mutations:

-

Human Rhinoviruses (HRV):

-

Naturally resistant HRV serotypes often have a phenylalanine at position 152 and a leucine at position 191 of VP1 (F152 and L191)[5]. In contrast, susceptible serotypes typically have a tyrosine and a valine at these positions (Y152 and V191). The bulkier side chains of phenylalanine and leucine are thought to sterically hinder the binding of Pleconaril.

-

-

Enteroviruses:

-

In Coxsackievirus B3, resistance has been linked to mutations at residue 1092 in VP1[6].

-

Other mutations in or near the drug-binding pocket have also been shown to confer resistance in various enterovirus serotypes.

-

The following diagram illustrates the relationship between amino acid composition in the VP1 pocket and Pleconaril susceptibility:

Conclusion

Pleconaril represents a well-characterized example of a capsid-binding antiviral drug with a specific and potent mechanism of action against a broad range of picornaviruses. By binding to a hydrophobic pocket in the VP1 capsid protein, Pleconaril stabilizes the virion, preventing the essential conformational changes required for uncoating and release of the viral genome. This technical guide has provided a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams. Understanding the molecular intricacies of Pleconaril's action provides a valuable framework for the rational design and development of new and improved antipicornaviral agents. The challenge of drug resistance, driven by mutations in the viral target site, highlights the importance of continued research into the structural and molecular basis of virus-drug interactions to overcome this obstacle and develop more durable antiviral therapies.

References

- 1. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryo-EM structures reveal two distinct conformational states in a picornavirus cell entry intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of pleconaril and AG7088 against selected serotypes and clinical isolates of human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

In Vitro Antiviral Activity of Pleconaril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleconaril is a broad-spectrum antiviral compound that has demonstrated significant in vitro activity against a wide range of viruses belonging to the Picornaviridae family, including enteroviruses and rhinoviruses.[1][2] These viruses are responsible for a multitude of human illnesses, ranging from the common cold to more severe conditions like meningitis and myocarditis.[3] This technical guide provides an in-depth overview of the in vitro antiviral properties of Pleconaril, focusing on its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation.

Mechanism of Action

Pleconaril functions as a "capsid binder."[4] It inserts into a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[1][5] This binding stabilizes the capsid, thereby preventing the conformational changes necessary for two critical early steps in the viral replication cycle: attachment to host cell receptors and subsequent uncoating, which is the release of the viral RNA into the cytoplasm.[6][7] By inhibiting these processes, Pleconaril effectively halts viral infection at its inception. For rhinoviruses, Pleconaril primarily prevents attachment to the host cell, while in enteroviruses, it inhibits the uncoating process.[1]

dot

Caption: Mechanism of action of Pleconaril.

Quantitative In Vitro Antiviral Activity

The antiviral potency of Pleconaril has been quantified against a multitude of enterovirus and rhinovirus serotypes using various cell-based assays. The most common metrics reported are the 50% inhibitory concentration (IC50) and the 50% effective concentration (EC50), which represent the drug concentration required to inhibit viral replication or protect cells from virus-induced death by 50%, respectively. The 50% cytotoxic concentration (CC50) is also determined to assess the drug's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50 or EC50, provides a measure of the drug's therapeutic window.

Table 1: In Vitro Activity of Pleconaril Against Prototypic Enterovirus Strains[8][9]

| Virus Serotype | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Coxsackievirus A9 | HeLa | 0.04 | >12.5 | >313 |

| Coxsackievirus A16 | HeLa | 0.08 | >12.5 | >156 |

| Coxsackievirus A21 | HeLa | 0.02 | >12.5 | >625 |

| Coxsackievirus B1 | HeLa | 0.05 | >12.5 | >250 |

| Coxsackievirus B2 | HeLa | 0.04 | >12.5 | >313 |

| Coxsackievirus B3 (M) | HeLa | 0.03 | >12.5 | >417 |

| Coxsackievirus B3 (Nancy) | HeLa | >12.5 | >12.5 | - |

| Coxsackievirus B4 | HeLa | 0.04 | >12.5 | >313 |

| Coxsackievirus B5 | HeLa | 0.03 | >12.5 | >417 |

| Echovirus 6 | HeLa | 0.02 | >12.5 | >625 |

| Echovirus 9 | HeLa | 0.01 | >12.5 | >1250 |

| Echovirus 11 | HeLa | 0.001 | >12.5 | >12500 |

| Enterovirus 70 | HeLa | 0.03 | >12.5 | >417 |

| Enterovirus 71 | RD | 1.05 | 25 | 24 |

| Poliovirus 2 | HeLa | 0.04 | >12.5 | >313 |

Data from Pevear et al., 1999.

Table 2: In Vitro Activity of Pleconaril Against Clinical Enterovirus Isolates[8]

| Metric | Value (µM) |

| MIC50 | ≤0.03 |

| MIC90 | ≤0.18 |

| Range of IC50 | 0.002 - 3.4 |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit 50% and 90% of the clinical isolates, respectively. A total of 215 clinical isolates were tested.[8]

Table 3: In Vitro Activity of Pleconaril Against Human Rhinoviruses (HRV)[10]

| Assay Method | Median EC50 (µg/mL) | Range (µg/mL) |

| Microscopic CPE Inhibition | 0.07 | <0.01 - >1 |

| Spectrophotometric | 0.04 | <0.01 - >1 |

Data for 46 clinical HRV isolates.[9]

Experimental Protocols

The in vitro antiviral activity of Pleconaril is primarily assessed using cytopathic effect (CPE) inhibition assays and plaque reduction assays.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

dot

Caption: Workflow for a CPE inhibition assay.

Detailed Methodology:

-

Cell Culture: Host cells appropriate for the virus of interest (e.g., HeLa, RD, LLC-MK2D) are seeded into 96-well microtiter plates at a density that allows for logarithmic growth over the course of the assay.[8][10] The plates are incubated overnight to allow for cell attachment.

-

Compound Preparation: Pleconaril is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted to the desired concentrations in cell culture medium.[8][10]

-

Virus Infection: The cell monolayers are infected with a predetermined amount of virus, typically a multiplicity of infection (MOI) that will cause complete CPE in the virus control wells within the incubation period.[4]

-

Treatment: Immediately following or after a brief virus adsorption period, the media is replaced with the media containing the various concentrations of Pleconaril.[8][10] Control wells include cells only, cells with virus (virus control), and cells with the highest concentration of the drug (toxicity control).

-

Incubation: The plates are incubated for a period sufficient for the virus to cause complete CPE in the virus control wells, typically 2-3 days.[8]

-

Assessment of CPE: The extent of CPE is determined either by microscopic observation or by staining the remaining viable cells with a dye such as crystal violet or neutral red.[9] Alternatively, cell viability can be quantified using assays like the MTT or MTS assay.[8]

-

Data Analysis: The concentration of Pleconaril that results in a 50% reduction in CPE or a 50% protection of the cells is calculated and reported as the IC50 or EC50.

Plaque Reduction Assay

This assay is used to determine the effect of an antiviral compound on the formation of viral plaques, which are localized areas of cell death in a monolayer.

Detailed Methodology:

-

Cell Culture: Confluent monolayers of susceptible cells are prepared in 6-well or 12-well plates.

-

Virus Infection: The cell monolayers are infected with a dilution of virus that will produce a countable number of plaques.

-

Treatment and Overlay: After a virus adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of Pleconaril. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.

-

Incubation: The plates are incubated until plaques are visible.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in the untreated control wells.

-

Data Analysis: The concentration of Pleconaril that reduces the number of plaques by 50% is determined as the IC50.

Resistance

Resistance to Pleconaril can emerge through mutations in the VP1 capsid protein.[1] Specifically, amino acid substitutions in or near the hydrophobic drug-binding pocket can sterically hinder the binding of Pleconaril.[11][12] For example, in some naturally resistant human rhinovirus serotypes, substitutions at positions 152 and 191 of VP1 have been identified as key determinants of resistance.[12]

Conclusion

Pleconaril demonstrates potent and broad-spectrum in vitro antiviral activity against a wide array of enteroviruses and rhinoviruses. Its mechanism of action as a capsid binder, inhibiting viral attachment and uncoating, is well-characterized. Standardized in vitro assays, such as CPE inhibition and plaque reduction assays, consistently confirm its antiviral efficacy. While the emergence of resistance is a consideration, the extensive preclinical data for Pleconaril underscores its significance as a lead compound in the development of antipicornavirus therapeutics.

References

- 1. Pleconaril - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Exploration of the anti-enterovirus activity of a series of pleconaril/pirodavir-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel capsid binding inhibitor displays potent antiviral activity against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and Virological Studies of the Stages of Virus Replication That Are Affected by Antirhinovirus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of pleconaril and AG7088 against selected serotypes and clinical isolates of human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Insights into the genetic basis for natural phenotypic resistance of human rhinoviruses to pleconaril - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Pleconaril in Preclinical Models: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Pleconaril, an investigational orally active, broad-spectrum antipicornaviral agent. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) profile of Pleconaril in various animal models.

Introduction

Pleconaril, with the chemical structure 3-[3,5-dimethyl-4[[3-(3-methyl-5-isoxazolyl)propyl]oxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole, is a novel antiviral agent that has demonstrated potent activity against rhinoviruses and enteroviruses, the primary causative agents of the common cold and other serious infections like viral meningitis.[1][2] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1.[3][4][5] This binding stabilizes the capsid, thereby preventing the virus from uncoating and releasing its RNA into the host cell, and in some cases, inhibiting attachment to cellular receptors.[2][6][7][8]

Understanding the pharmacokinetic profile of Pleconaril in preclinical models is crucial for predicting its behavior in humans and for designing effective clinical trials. Preclinical studies have been instrumental in characterizing its oral bioavailability, dose proportionality, tissue penetration, and the effect of food on its absorption.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Pleconaril observed in various preclinical models.

Table 1: Single-Dose Oral Pharmacokinetics of Pleconaril in Adult Male BALB/c Mice

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| 2 | <100 | ~1 | Not Reported | Not Reported |

| 20 | 738 | ~1 | 1,994 | 5.3 |

| 200 | 3,140 | ~1 | 22,739 | 6.5 |

Data sourced from studies on adult male BALB/c mice.[2][9] It was noted that the oral bioavailability of Pleconaril is dose-proportional in the 20 to 200 mg/kg dosage range.[2]

Table 2: Tissue Distribution of Radiolabeled [¹⁴C]Pleconaril in Rats

| Tissue | Concentration (mg/L) | Time Post-Administration (h) |

| Liver | 6.1 - 17.5 | 2 |

| Nasal Epithelium | 4.2 | 2 |

| Brain | 2.8 | 2 |

| Plasma | 0.7 | 2 |

These data demonstrate that following oral administration, Pleconaril penetrates tissues where viral replication is likely to occur at concentrations several-fold higher than those observed in plasma.[1][10][11] This excellent penetration into the central nervous system, liver, and nasal epithelium is a key characteristic of the drug.[3][10][11]

Key Preclinical Findings

-

Bioavailability and Food Effect: Pleconaril exhibits excellent oral bioavailability, approaching 70% in both dogs and humans.[2] Preclinical studies were pivotal in demonstrating that the bioavailability of Pleconaril is significantly enhanced by the presence of food. In a hard gelatin dosage form, a sevenfold increase in bioavailability was observed in the fed versus fasting state.[1][10][11] To minimize this food effect, an oral liquid formulation in a medium-chain triglyceride-based vehicle was developed.[1][10][11]

-

Dose Proportionality: In mice, a dose-related increase in serum drug levels was observed, with the area under the curve (AUC) indicating dose proportionality between 20 and 200 mg/kg.[2] Similarly, in human dose-escalation studies with oral capsules, Cmax and AUC were found to be dose-proportional between 50 and 1000 mg.[12]

-

Tissue Penetration: Pleconaril demonstrates excellent penetration into tissues that are primary sites of picornavirus infections, including the central nervous system and nasal epithelium.[3] Studies in rats showed that drug levels in brain tissues exceeded those in serum after oral dosing.[2]

-

Excretion: Approximately 80% of an orally administered dose of Pleconaril is excreted in the feces within 48 hours, with the remainder excreted in the urine.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols employed in key preclinical pharmacokinetic studies of Pleconaril.

-

Animal Models: Studies have utilized various animal models, including suckling mice for coxsackievirus A9 infection, weanling ICR mice for coxsackievirus A21 infection, and adult male BALB/c mice for coxsackievirus B3 infection and pharmacokinetic studies.[2][9][13] The animals were housed in accredited facilities and cared for in accordance with established guidelines.[2]

-

Compound Formulation and Dosing: For oral administration, Pleconaril was typically formulated as a suspension in a vehicle such as 0.5% xanthan gum–1% Tween 80.[2] The compound was administered intragastrically using a syringe fitted with a feeding needle.[2]

The following workflow outlines the typical procedure for a single-dose pharmacokinetic study in mice.

Caption: Workflow for a preclinical pharmacokinetic study of Pleconaril in mice.

-

Blood Sampling: In mouse studies, blood samples were typically obtained via cardiac puncture at various time points over a 24-hour period.[2] For each time point, blood from multiple mice (e.g., five) was often pooled.[2]

-

Plasma/Serum Separation: The collected blood was allowed to clot, and serum was separated by centrifugation.[2] In other studies, plasma was separated by centrifugation at 1,500 × g for 10 minutes at 4°C and stored at -20°C until analysis.[1]

-

Sample Preparation: A common method for extracting Pleconaril from plasma or serum involves liquid-liquid extraction. For instance, 100 μl of plasma was mixed with an internal standard, followed by the addition of 2 ml of hexane.[1] The sample was shaken, centrifuged, and the organic phase was transferred and evaporated to dryness under nitrogen at 40°C.[1] The dried residue was then reconstituted in methanol for analysis.[1][2]

-

Quantification: Pleconaril concentrations were determined using a validated gas chromatography method with electron-capture detection.[1][2] This method demonstrated linearity over a concentration range of 49 to 1,976 ng/ml (r > 0.99), with acceptable intraday (3.8 to 6.2%) and interday (≤10.2%) assay variability.[1]

Mechanism of Action: Capsid Binding

Pleconaril's antiviral effect is achieved by directly interacting with the viral capsid. This mechanism is distinct from many other antiviral agents that target viral enzymes.

Caption: Mechanism of action of Pleconaril via viral capsid binding and stabilization.

By binding to a hydrophobic pocket in VP1, Pleconaril stabilizes the virion, making it resistant to the conformational changes required for attachment and uncoating.[2][3][5] This ultimately prevents the release of the viral genome into the host cell cytoplasm, thus halting the infection cycle.[2]

Conclusion

The preclinical pharmacokinetic studies of Pleconaril have provided a robust dataset that has been fundamental to its clinical development. These studies have established its excellent oral bioavailability, particularly when administered with food, and its favorable tissue distribution profile, achieving high concentrations in key sites of viral replication. The methodologies employed, from animal dosing to bioanalytical quantification, have been well-documented and validated. This comprehensive understanding of Pleconaril's ADME properties in preclinical models continues to be a valuable resource for the ongoing research and potential therapeutic application of this and other capsid-binding antiviral agents.

References

- 1. Single-Dose Pharmacokinetics of a Pleconaril (VP63843) Oral Solution and Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pleconaril: a novel antipicornaviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Exploration of the anti-enterovirus activity of a series of pleconaril/pirodavir-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Virological Studies of the Stages of Virus Replication That Are Affected by Antirhinovirus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Single-Dose Pharmacokinetics of a Pleconaril (VP63843) Oral Solution in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single oral dose escalation pharmacokinetics of pleconaril (VP 63843) capsules in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

Navigating the Bottleneck: An In-depth Technical Guide to Pleconaril Resistance Mechanisms in Enteroviruses

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides a comprehensive overview of the molecular mechanisms underlying resistance to pleconaril, a capsid-binding antiviral agent, in enteroviruses. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the structural basis of resistance, quantitative measures of reduced susceptibility, and the detailed experimental protocols used to elucidate these mechanisms.

Executive Summary

Pleconaril is a potent inhibitor of many enterovirus serotypes, acting by binding to a hydrophobic pocket within the viral capsid protein 1 (VP1). This binding stabilizes the capsid, preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell.[1] However, the emergence of drug-resistant variants poses a significant challenge to its therapeutic potential. This guide details the key amino acid substitutions within the VP1 pocket that confer resistance, presents quantitative data on the impact of these mutations, and outlines the methodologies crucial for ongoing research in this field.

Mechanism of Action of Pleconaril

Enteroviruses, a genus within the Picornaviridae family, are non-enveloped viruses with a single-stranded positive-sense RNA genome enclosed within an icosahedral capsid. The capsid is composed of 60 protomers, each containing four structural proteins: VP1, VP2, VP3, and VP4.

A key feature of the enterovirus capsid is a hydrophobic pocket located within the VP1 protein.[1] This pocket is naturally occupied by a lipid molecule, often a fatty acid, referred to as a "pocket factor," which plays a role in the stability of the virion.[2] Pleconaril mimics this natural ligand, binding with high affinity within this pocket.[2] The binding of pleconaril stabilizes the capsid, preventing the flexibility required for receptor binding-induced conformational changes and subsequent uncoating, thereby halting the infection at an early stage.

Mechanisms of Pleconaril Resistance

Resistance to pleconaril primarily arises from amino acid substitutions in and around the VP1 hydrophobic pocket. These mutations can reduce the binding affinity of pleconaril through steric hindrance or by altering the hydrophobicity of the pocket, thereby allowing the uncoating process to proceed even in the presence of the drug.

Key Amino Acid Substitutions

Specific mutations in the VP1 protein have been consistently associated with pleconaril resistance across different enterovirus species. These substitutions often involve bulkier amino acid residues that physically obstruct the binding of the pleconaril molecule.

Quantitative Analysis of Resistance

The degree of resistance is typically quantified by determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of pleconaril for the mutant virus compared to the wild-type strain. The fold-resistance is calculated as the ratio of the IC50 of the mutant to the IC50 of the wild-type.

Table 1: Pleconaril Resistance in Coxsackievirus B3 (CVB3)

| CVB3 Strain | VP1 Mutation(s) | IC50 (ng/mL) | Fold Resistance (approx.) | Reference |

| Wild-Type | - | 13.0 - 67.4 | 1 | [3] |

| Nancy (resistant) | Leucine at 1092 | >1000 | >15-77 | [4] |

| Resistant Mutant 1 | Isoleucine to Leucine at 1092 | >1000 | High | [4] |

| Resistant Mutant 2 | Isoleucine to Methionine at 1092 | >1000 | High | [4] |

Table 2: Pleconaril Resistance in Human Rhinovirus (HRV)

| HRV Serotype | VP1 Mutation(s) | EC50 (µg/mL) | Phenotype | Reference |

| HRV-14 (Wild-Type) | Y152, V191 | ~0.16 | Susceptible | [5] |

| HRV-14 Mutant | Y152F | - | Reduced Susceptibility | [6] |

| HRV-14 Mutant | V191L | - | Reduced Susceptibility | [6] |

| HRV-14 Double Mutant | Y152F, V191L | - | Full Resistance | [6] |

| Naturally Resistant (e.g., HRV-5) | F152, L191 | >3.8 | Resistant | [1][6] |

Table 3: Pleconaril Resistance in Echovirus 11 (E11)

| E11 Strain | VP1 Mutation(s) | Phenotype | Reference |

| Clinical Isolate (Susceptible) | - | Susceptible | [7] |

| In vivo Resistant Isolate | V117I, V119M, I188L | Resistant | [7] |

| In vitro Resistant Isolate | I183M | Resistant | [7] |

Table 4: Pleconaril Activity against Enterovirus D68 (EV-D68)

| EV-D68 Strain | EC50 (µM) | Reference |

| US/MO/14-18947 | 0.46 | [8] |

| Fermon | 0.43 | [9] |

| Avoenin-resistant (for comparison) | 2.0 | [10] |

Experimental Protocols

The characterization of pleconaril resistance mechanisms relies on a combination of virological, molecular, and biophysical assays.

Plaque Reduction Assay for Antiviral Susceptibility Testing

This assay is the gold standard for quantifying the inhibitory effect of an antiviral compound on viral replication.

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., HeLa, Vero, RD) in 6-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare 10-fold serial dilutions of the virus stock.

-

Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well). Allow for a 1-hour adsorption period.

-

Compound Addition: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing two-fold serial dilutions of pleconaril.

-

Incubation: Incubate the plates for 2-3 days at the optimal temperature for the virus until plaques are visible in the virus control wells (no drug).

-

Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet, which stains living cells. Plaques will appear as clear zones where cells have been lysed.

-

Data Analysis: Count the number of plaques at each drug concentration. The IC50 is the concentration of pleconaril that reduces the number of plaques by 50% compared to the virus control.

Generation of Resistant Mutants and Site-Directed Mutagenesis

To confirm that a specific amino acid substitution confers resistance, site-directed mutagenesis is performed on an infectious cDNA clone of the virus.

Methodology:

-

Infectious Clone: Obtain or construct a full-length infectious cDNA clone of the enterovirus of interest.

-

Primer Design: Design mutagenic primers containing the desired nucleotide change to introduce the specific amino acid substitution.

-

PCR Mutagenesis: Perform PCR using the infectious clone as a template and the mutagenic primers to generate a plasmid containing the desired mutation.

-

Cloning and Sequencing: Transform the PCR product into competent E. coli, select for positive clones, and verify the presence of the mutation by DNA sequencing.

-

In Vitro Transcription and Transfection: Linearize the mutated plasmid and use it as a template for in vitro transcription to generate viral RNA. Transfect the RNA into susceptible cells to rescue the recombinant virus.

-

Virus Stock Preparation: Harvest the rescued virus and prepare a working stock for further characterization, such as susceptibility testing by plaque reduction assay.

Thermal Stability Assay

Pleconaril binding stabilizes the viral capsid. This can be measured by assessing the temperature at which the capsid denatures or releases its RNA.

Methodology:

-

Virus Purification: Prepare a purified stock of the wild-type and mutant viruses.

-

Protein Quantification: Determine the protein concentration of the purified virus stocks using a method such as the Bicinchoninic Acid (BCA) assay.

-

Assay Setup: In a 96-well PCR plate, mix the purified virus with a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) or to nucleic acids (e.g., SYBR Green II). Include wells with and without pleconaril.

-

Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.

-

Data Analysis: As the capsid proteins unfold, SYPRO Orange will bind to the exposed hydrophobic cores, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. An increase in the Tm in the presence of pleconaril indicates stabilization.

Conclusion and Future Directions

Resistance to pleconaril in enteroviruses is primarily mediated by specific amino acid substitutions within the VP1 hydrophobic pocket that reduce drug binding. The methodologies outlined in this guide are essential for the continued surveillance of resistance, the characterization of new resistant variants, and the development of next-generation capsid binders that can overcome these resistance mechanisms. Future research should focus on identifying novel binding sites on the capsid and developing inhibitors with a higher barrier to resistance. The attenuated virulence observed in some pleconaril-resistant mutants suggests a fitness cost associated with resistance, a factor that could be exploited in future antiviral strategies.

References

- 1. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Susceptibility of coxsackievirus B3 laboratory strains and clinical isolates to the capsid function inhibitor pleconaril: antiviral studies with virus chimeras demonstrate the crucial role of amino acid 1092 in treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modeling of the human rhinovirus C capsid suggests possible causes for antiviral drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the genetic basis for natural phenotypic resistance of human rhinoviruses to pleconaril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic and antigenic structural characterization for resistance of echovirus 11 to pleconaril in an immunocompromised patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel capsid binding inhibitor displays potent antiviral activity against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. Emerging Therapeutics in the Fight Against EV‐D68: A Review of Current Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural Biology of Pleconaril Binding to the VP1 Capsid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular interactions between the antiviral agent Pleconaril and the VP1 capsid protein of picornaviruses, including rhinoviruses and enteroviruses. It details the mechanism of action, presents quantitative binding data, outlines key experimental protocols, and visualizes the critical pathways and workflows involved in its study.

Introduction: Pleconaril and the VP1 Capsid Target

Pleconaril is a broad-spectrum antiviral compound that demonstrates significant activity against the Picornaviridae family of viruses, which includes rhinoviruses (the primary cause of the common cold) and various enteroviruses.[1][2] The drug's mechanism of action is unique, as it does not target viral enzymes but rather a structural component of the virus itself. It specifically binds to a highly conserved hydrophobic pocket located within the viral protein 1 (VP1) of the icosahedral viral capsid.[1][3] This binding event stabilizes the entire capsid structure, thereby interfering with critical early steps in the viral replication cycle.[2][4]

The VP1 protein, along with VP2 and VP3, forms an eight-stranded anti-parallel β-barrel structure that constitutes the main building block of the viral shell.[1][3] The hydrophobic pocket within VP1 is naturally occupied by a lipid molecule, often referred to as a "pocket factor," which plays a role in regulating the capsid's conformational flexibility during cell entry and uncoating.[5][6] Pleconaril acts by displacing this pocket factor and lodging itself deep within the cavity, leading to a more rigid and stable virion.[2][6]

Mechanism of Action

The binding of Pleconaril to the VP1 hydrophobic pocket inhibits viral replication through two primary mechanisms, which can vary between different picornaviruses:

-

Inhibition of Uncoating: For most enteroviruses, Pleconaril binding stabilizes the capsid to such an extent that it prevents the conformational changes necessary for the release of the viral RNA genome into the host cell's cytoplasm.[2][7] This effectively traps the genome within its protein shell, halting the infection before it can begin.

-

Inhibition of Host Cell Attachment: In many rhinoviruses, the binding of Pleconaril induces subtle conformational changes in the capsid surface, particularly in the "canyon" region which serves as the binding site for cellular receptors like ICAM-1.[1][8] This deformation of the canyon floor can prevent the virus from successfully attaching to the host cell, thus blocking entry.[8]

Furthermore, studies have shown that Pleconaril can also be integrated into the capsid during the viral assembly process, leading to the production of non-infectious progeny virions.[4][9]

The following diagram illustrates the inhibitory pathway of Pleconaril.

Quantitative Data on Pleconaril Activity

The antiviral efficacy of Pleconaril is typically quantified by its 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of the viral cytopathic effect (CPE) in cell culture. The data below summarizes the activity of Pleconaril against various picornavirus isolates.

| Virus Type / Serotype | Isolate Type | EC50 (μg/mL) | EC50 (μM) | Reference(s) |

| Rhinovirus (HRV) | 80% of Clinical Isolates | ≤ 0.42 | ~ ≤ 1.10 | [9] |

| Rhinovirus (HRV) | 50% of Clinical Isolates | ≤ 0.05 | ~ ≤ 0.13 | [9] |

| Enterovirus | 90% of Clinical Isolates | ≤ 0.18 | ~ ≤ 0.47 | [2] |

| Enterovirus | 50% of Clinical Isolates | ≤ 0.03 | ~ ≤ 0.08 | [2] |

| EV-D68 (US/MO/14-18947) | Lab Strain | 0.19 ± 0.02 | ~ 0.50 | [10] |

| EV-D68 (US/IL/14-18956) | Lab Strain | 0.44 ± 0.00 | ~ 1.15 | [10] |

| EV-D68 (US/KY/14-18953) | Lab Strain | 0.39 ± 0.05 | ~ 1.02 | [10] |

| EV-A71 (Tainan/4643/1998) | Lab Strain | > 5 | > 13.1 | [10] |

| Pleconaril-Resistant Variant | Post-treatment Isolate | > 3.8 | > 9.95 | [9] |

Note: The molecular weight of Pleconaril (~381.8 g/mol ) was used for the approximate conversion from μg/mL to μM.

Structural Basis of Resistance

Resistance to Pleconaril typically arises from amino acid substitutions in or near the VP1 hydrophobic pocket. These mutations can reduce the binding affinity of the drug, often through steric hindrance.

-

In Rhinoviruses: Naturally resistant HRV-B serotypes often possess a combination of Phenylalanine at residue 152 (F152) and Leucine at residue 191 (L191) within VP1.[11][12] The bulkier side chain of Leucine (compared to Valine in susceptible strains) narrows the pocket and sterically clashes with Pleconaril's central ring, preventing effective binding.[3]

-

In Enteroviruses: For Coxsackievirus B3 (CVB3), resistance has been linked to mutations at residue 207 of VP1.[11] Other studies have identified mutations outside the immediate binding pocket, such as on the GH loop of VP1, which can allosterically alter the pocket's conformation and reduce drug efficacy.[5]

These findings underscore the critical importance of the VP1 pocket's specific architecture for drug susceptibility.

Experimental Protocols

The study of Pleconaril's interaction with the VP1 capsid involves a combination of virological assays and high-resolution structural biology techniques.

This protocol is used to determine the EC50 of Pleconaril against a specific virus isolate.

-

Cell Plating: Seed a 96-well microplate with a suitable host cell line (e.g., HeLa cells) to form a confluent monolayer.[9]

-

Drug Dilution Series: Prepare a serial dilution of Pleconaril in cell culture medium. Concentrations typically range from 0.004 μg/ml to 3.8 μg/ml.[9]

-

Virus Infection: Dilute the virus stock to a concentration that will produce a clear cytopathic effect (CPE) within 48-72 hours.

-

Incubation: Add the virus dilutions and the Pleconaril dilutions to the cell plate in a matrix format. Include virus-only (positive control) and cell-only (negative control) wells. Incubate the plate at the optimal temperature for viral replication (e.g., 33-37°C).

-

CPE Measurement: After the incubation period, visually score the wells for CPE or use a quantitative method like a neutral red uptake assay to measure cell viability.

-

Data Analysis: Calculate the EC50 value, which is the drug concentration that inhibits the viral CPE by 50% compared to the virus control.

Cryo-EM is a powerful technique for determining the high-resolution structure of the virus-Pleconaril complex.

-

Virus Propagation and Purification: Grow large batches of the target virus in cell culture. Purify the virions using methods such as ultracentrifugation through a sucrose or cesium chloride (CsCl) density gradient.[13]

-

Complex Formation: Incubate the purified, mature virions with a saturating concentration of Pleconaril to allow the drug to diffuse into the VP1 pocket. Alternatively, Pleconaril can be added during the viral assembly phase in culture.[4]

-

Vitrification: Apply a small aliquot (~3 µL) of the virus-drug complex solution to a cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane, flash-freezing the particles in a layer of non-crystalline (vitreous) ice.[13]

-

Data Collection: Image the vitrified sample in a transmission electron microscope (TEM) equipped with a direct electron detector. Thousands of images ("micrographs"), each containing multiple virus particles in different orientations, are collected.[13]

-

Image Processing:

-

Particle Picking: Computationally identify and extract individual virus particle images from the micrographs.

-

2D/3D Classification: Classify the particle images to remove damaged particles and sort them into structurally homogeneous groups.

-

3D Reconstruction: Combine the 2D images to reconstruct a 3D electron density map of the virus-drug complex, applying icosahedral symmetry.[13]

-

-

Model Building and Refinement: Build an atomic model of the VP1 protein and the Pleconaril molecule into the electron density map. Refine the model to achieve the best fit with the experimental data.

The following diagram outlines the general workflow for the structural analysis of the Pleconaril-VP1 complex.

Conclusion

The interaction between Pleconaril and the VP1 capsid protein is a well-characterized example of structure-based antiviral drug design. By binding to a conserved hydrophobic pocket, Pleconaril effectively locks the viral capsid in a stable, non-functional conformation, thereby inhibiting either cell attachment or genome uncoating.[1][2] The wealth of structural and quantitative data has not only elucidated its precise mechanism of action but has also provided a clear understanding of resistance pathways. This knowledge continues to be invaluable for the development of next-generation capsid-binding inhibitors with improved potency, broader spectrum of activity, and a higher barrier to resistance.

References

- 1. Pleconaril - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. pnas.org [pnas.org]

- 4. Structural and Virological Studies of the Stages of Virus Replication That Are Affected by Antirhinovirus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. youtube.com [youtube.com]

- 8. Modeling of the human rhinovirus C capsid suggests possible causes for antiviral drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel capsid binding inhibitor displays potent antiviral activity against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Cryo-EM Structure of a Possum Enterovirus - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Pleconaril for Viral Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleconaril is a broad-spectrum antiviral compound that has demonstrated significant activity against picornaviruses, a large family of small RNA viruses responsible for a wide range of human diseases, including the common cold, meningitis, and myocarditis. This technical guide provides an in-depth overview of the therapeutic potential of Pleconaril, focusing on its mechanism of action, preclinical data, clinical trial outcomes, and the experimental methodologies used in its evaluation. Quantitative data are summarized in tabular format for comparative analysis, and key processes are visualized using diagrams to facilitate understanding. Despite promising antiviral activity, the development of Pleconaril has faced regulatory hurdles, primarily due to safety concerns related to drug interactions. This document aims to serve as a comprehensive resource for researchers and professionals involved in the development of antiviral therapeutics.

Introduction

Picornaviruses, particularly enteroviruses and rhinoviruses, are responsible for an estimated 10 to 15 million symptomatic infections in the United States annually, ranging from mild upper respiratory illnesses to severe and life-threatening conditions like meningitis, encephalitis, and myocarditis.[1] Pleconaril (formerly VP 63843) emerged as a promising therapeutic candidate due to its potent and broad-spectrum activity against these viruses.[2] It is an orally bioavailable, small-molecule inhibitor that has been evaluated in late-stage clinical trials for the treatment of viral meningitis and respiratory infections.[1] This guide details the scientific foundation of Pleconaril's antiviral activity and its journey through preclinical and clinical development.

Mechanism of Action

Pleconaril is a capsid-binding agent. Its mechanism of action is targeted, physical disruption of the viral replication cycle at its earliest stages.[3]

-

Binding to the Hydrophobic Pocket: The picornavirus capsid is composed of four structural proteins: VP1, VP2, VP3, and VP4.[4] Pleconaril specifically inserts itself into a highly conserved hydrophobic pocket within the VP1 protein.[4][5][6] This binding is achieved through noncovalent, hydrophobic interactions.[4]

-

Capsid Stabilization: By occupying this pocket, Pleconaril stabilizes the viral capsid, making it more rigid and compressed.[3][6] This conformational change prevents the flexibility required for the subsequent steps of infection.

-

Inhibition of Uncoating and Attachment: The primary consequence of capsid stabilization is the inhibition of viral "uncoating," the process where the virus releases its RNA genome into the cytoplasm of the host cell.[3][6][7] For some rhinoviruses, Pleconaril can also prevent the virus from attaching to host cell receptors.[2][4] By blocking uncoating and/or attachment, the viral replication cycle is effectively halted before it can begin.[5]

-

Inhibition of Progeny Virion Infectivity: Evidence also suggests that Pleconaril can be integrated into new virus particles during the assembly process, blocking the infectivity of these progeny virions.[7][8]

References

- 1. Double blind placebo-controlled trial of pleconaril in infants with enterovirus meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Double-layer plaque assay for quantification of enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enteroviral Meningitis: Natural History and Outcome of Pleconaril Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 5. A plate-based high-throughput assay for virus stability and vaccine formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Transcription of Virus Genomic RNA [bio-protocol.org]

- 7. "Development of an Animal Model for Enterovirus for Evaluation D68 for " by W. Joseph Evans [digitalcommons.usu.edu]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Initial Safety and Toxicity Profile of Pleconaril

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleconaril is an investigational, orally bioavailable antiviral agent with a broad spectrum of activity against picornaviruses, including enteroviruses and rhinoviruses.[1][2] It was developed for the potential treatment of various conditions, from the common cold and asthma exacerbations to more severe illnesses like viral meningitis.[1][3] Pleconaril's mechanism of action is unique; it binds to a hydrophobic pocket within the viral capsid protein VP1.[1][4] This binding stabilizes the capsid, preventing the virus from uncoating and releasing its RNA into the host cell, thereby halting replication.[3][4] While showing promise in clinical trials, its development has been hampered by safety concerns, primarily related to drug interactions.[3][4] This guide provides a detailed overview of the initial safety and toxicity profile of Pleconaril, drawing from key preclinical and clinical studies.

Preclinical Safety and Toxicity

Initial preclinical evaluations in animal models were conducted to establish the early safety profile of Pleconaril and to determine its efficacy. These studies were foundational in guiding the design of subsequent human clinical trials.

Animal Toxicology Studies

Pleconaril was tested in various animal models to assess its in vivo activity and safety. In studies involving mice, no overt signs of toxicity were observed even at therapeutic doses.[5] Control groups of mock-infected mice treated with either Pleconaril or a placebo were monitored daily for any changes in behavior or growth, with no significant adverse findings.[5]

Table 1: Summary of Preclinical Animal Studies on Pleconaril

| Species | Study Type | Dosing Regimen | Key Safety/Toxicity Findings | Reference |

| Mice (suckling) | Efficacy and Safety | 93 mg/kg/day | No overt toxicity observed. | [5] |

| Mice (weanling) | Efficacy and Safety | 26 mg/kg/day | No overt toxicity observed. | [5] |

| Mice (adult) | Efficacy and Safety | 20 mg/kg/day and 200 mg/kg/day | No overt toxicity observed. | [5] |

| Rats | Pharmacokinetics | Oral dosing (dose not specified) | Drug levels in brain tissue exceeded those in serum. | [5] |

Experimental Protocols: Animal Efficacy and Toxicity Model

A representative experimental protocol for assessing the in vivo efficacy and safety of Pleconaril in a lethal enterovirus infection model in mice is described below.

-

Animal Models: Lethal enterovirus infection models were established in different age groups of mice: coxsackievirus A9 (CVA9) in suckling mice, coxsackievirus A21 (CVA21) in weanling mice, and coxsackievirus B3 (CVB3) in adult mice.[5][6]

-

Compound Formulation: Pleconaril was formulated as a suspension in a vehicle of 0.5% xanthan gum and 1% Tween 80.[5]

-

Dosing: The compound was administered intragastrically via a gavage needle.[5] Dosing regimens varied depending on the specific study, with both prophylactic (before viral challenge) and therapeutic (after viral challenge) models being evaluated.[5][6]

-

Toxicity Monitoring: A control group of mock-infected mice received either Pleconaril or the placebo vehicle. These animals were monitored daily for any changes in behavior, growth, or other signs of overt toxicity.[5][7]

-

Efficacy Assessment: The primary efficacy endpoint was the survival rate of the infected mice.[5][6] In some studies, viral titers in target tissues, such as the pancreas, were also measured to assess the drug's antiviral activity.[7]

Clinical Safety and Toxicity

Following promising preclinical data, Pleconaril advanced to clinical trials to evaluate its safety, tolerability, and efficacy in humans.

Early Phase Clinical Trials

Pleconaril has been administered to over 1,700 individuals in clinical trials and has generally been well-tolerated, with no significant drug-related adverse events reported in comparison to placebo in some studies.[5][8] However, other trials have noted a higher incidence of certain adverse events.

Table 2: Summary of Adverse Events in Key Pleconaril Clinical Trials

| Study Population | Pleconaril Dose | Adverse Event | Pleconaril Group (%) | Placebo Group (%) | Reference |

| Adults with Colds | 400 mg three times daily | Nausea | 7% | 3% | [9] |

| Adults with Colds | 400 mg three times daily | Diarrhea | 9% | 7% | [10][11] |

| Adults with Colds | Not specified | Nausea | 6% | 4% | [10][11] |

| Adults with Colds | Not specified | Headache | Most common AE | Most common AE | [10] |

| Adults with Enteroviral Meningitis | 200 mg three times daily | Any treatment-emergent AE | 68% | 74% | [12] |

| Neonates with Enterovirus Sepsis | 5 mg/kg | Treatment-related AE | 1 of 43 subjects | 3 of 18 subjects | [13] |

Note: The incidence of headache was reported as the most common adverse event in both groups, but specific percentages were not provided in the cited source.

In two large, double-blind, placebo-controlled trials for the treatment of the common cold, the most frequently reported adverse events were headache, diarrhea, and nausea.[10] Over 95% of these events were of mild or moderate severity.[10] In studies of enteroviral meningitis, the overall proportion of patients reporting treatment-emergent adverse events was similar between the Pleconaril and placebo groups.[12]

A significant safety concern that emerged from a subsequent prophylaxis study was the induction of cytochrome P-450 3A (CYP3A) enzymes by Pleconaril.[10][11] This enzyme is responsible for the metabolism of many drugs, and its induction can lead to significant drug-drug interactions.[3] This finding was a major factor in the U.S. Food and Drug Administration's (FDA) decision not to approve the drug for general use.[4]

Experimental Protocols: Clinical Trial for Viral Respiratory Illness

The following is a generalized protocol from double-blind, placebo-controlled trials evaluating Pleconaril for the treatment of colds.

-

Study Population: Otherwise healthy adults and adolescents (≥ 14 years) presenting within 36 hours of the onset of viral respiratory illness symptoms.[9]

-

Randomization and Blinding: Subjects were randomized to receive either Pleconaril or a matching placebo in a double-blind fashion.[9]

-

Dosing: A common dosing regimen was Pleconaril 400 mg administered three times daily for 7 days.[9]

-

Safety Assessments: Safety was monitored through the recording of all adverse events.[10] Laboratory safety studies, including hematology, clinical chemistry, and urinalysis, were performed at enrollment and at the end of the study period.[10]

-

Efficacy Assessments: Efficacy was typically measured by the time to alleviation of illness, with subjects recording daily symptom scores, use of tissues, sleep disturbance, and impairment of daily activities.[9][10]

-

Virology Assessments: Nasal mucus samples were collected at baseline and at various time points during the study to quantify viral load and determine the presence of picornaviruses.[10]

Mechanism of Action and Potential for Toxicity